molecular formula C5H10O4S B8646396 (R)-tetrahydrofuran-3-yl methanesulfonate

(R)-tetrahydrofuran-3-yl methanesulfonate

Cat. No. B8646396
M. Wt: 166.20 g/mol
InChI Key: KHXQGLSTCGSGLW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tetrahydrofuran-3-yl methanesulfonate is a useful research compound. Its molecular formula is C5H10O4S and its molecular weight is 166.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tetrahydrofuran-3-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tetrahydrofuran-3-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-tetrahydrofuran-3-yl methanesulfonate

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

[(3R)-oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

KHXQGLSTCGSGLW-RXMQYKEDSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1CCOC1

Canonical SMILES

CS(=O)(=O)OC1CCOC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Hydroxytetrahydrofuran (83.3 μL, 1.03 mmol) was dissolved in methylene chloride (anhydrous, 2 mL) and cooled to 0° C. followed by the addition of triethylamine (166 μL, 1.2 mmol) and methanesulfonyl chloride (88 μL, 1.14 mmol). The reaction mixture was stirred for 16 h while gradually warming to ambient temperature. The reaction was quenched with water, diluted with methylene chloride (20 mL), and the resulting layers were separated. The organic layer was washed with water (2×2 mL) and the combined aqueous phases were extracted with methylene chloride (2×3 mL). The combined organic phases were washed with brine (2×2 mL), dried over Na2SO4, filtered, and concentrated. The crude product was used directly in the next step.
Quantity
83.3 μL
Type
reactant
Reaction Step One
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2 mL
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solvent
Reaction Step One
Quantity
166 μL
Type
reactant
Reaction Step Two
Quantity
88 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-tetrahydrofuranol (1 g, 6.5 mmol) in DCM (10 mL) was added triethylamine (1.9 mL, 13.6 mmol). The reaction mixture was stirred for 15 minutes at room temperature. To the reaction mixture was added methanesulfonyl chloride (1.08 mL, 13.6 mmol) at 0° C. The reaction mixture was stirred for a further 18 h. The reaction mixture was then quenched by addition of water, and diluted with EtOAc. The organic layer was washed with water and brine, dried over sodium sulphate and concentrated to yield the title compound (1.9 g, 88%). δH (CDCl3) 5.32 (m, 1H), 4.10-3.80 (m, 4H), 3.70 (s, 3H), 2.30-2.20 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

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